Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-
Description
Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- is a fluorinated aromatic compound with a benzonitrile core substituted at the 2-position with a difluoromethoxy group (-OCHF₂) and fluorine atoms at the 4- and 5-positions. This structure combines electron-withdrawing substituents (cyano, difluoromethoxy, and fluorine) that influence its electronic, steric, and physicochemical properties. Such compounds are typically intermediates in agrochemical or pharmaceutical synthesis, where fluorination enhances metabolic stability, lipophilicity, and target binding .
Properties
Molecular Formula |
C8H3F4NO |
|---|---|
Molecular Weight |
205.11 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4,5-difluorobenzonitrile |
InChI |
InChI=1S/C8H3F4NO/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8H |
InChI Key |
KSRVTQCJDQRRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)OC(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Diazotization and Cyanation Approach
Adapted from the synthesis of 2-fluoro-4-nitrobenzonitrile, this method involves sequential functionalization of aniline precursors. For 2-(difluoromethoxy)-4,5-difluorobenzonitrile, the pathway begins with 2-amino-4,5-difluorophenol:
- Difluoromethoxylation : Treatment of 2-amino-4,5-difluorophenol with chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., K₂CO₃ in DMF) introduces the –OCHF₂ group at position 2, yielding 2-(difluoromethoxy)-4,5-difluoroaniline.
- Diazotization and Bromination : The aniline is dissolved in H₂SO₄ (15–25 wt%) and reacted with NaNO₂ at 0–5°C to form a diazonium salt, which is subsequently treated with CuBr to replace the –NH₂ group with –Br.
- Cyanation : Bromine substitution with cyanide is achieved using Zn(CN)₂ or CuCN in N-methylpyrrolidone (NMP) at 120–150°C, affording the target nitrile.
Key Data :
- Yield: 65–78% over three steps.
- Optimal Conditions: NMP as solvent, 24-hour reaction time, stoichiometric Zn(CN)₂.
Halogenation-Cyanation Sequence
This route prioritizes early introduction of the nitrile group to simplify downstream modifications:
- Bromination of 2-(Difluoromethoxy)-4,5-difluorotoluene : Direct bromination at position 3 (relative to –OCHF₂) using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄.
- Cyanation via Cross-Coupling : Suzuki-Miyaura coupling with a cyanating agent (e.g., K₄[Fe(CN)₆]) in the presence of Pd(PPh₃)₄ catalyst.
Challenges :
Difluoromethoxy Group Introduction Strategies
The difluoromethoxy group’s incorporation is pivotal and achieved through:
- Nucleophilic Substitution : Reaction of 2-hydroxy-4,5-difluorobenzonitrile with ClCF₂H in the presence of KOH (50–60°C, 12 hours).
- Electrophilic Fluorination : Using Selectfluor® to fluorinate a methoxy precursor, though this method risks over-fluorination.
Comparative Efficiency :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 82 | 98 | High |
| Electrophilic Fluorination | 45 | 90 | Moderate |
Experimental Procedures and Optimization
Solvent and Temperature Effects
Cyanation reactions exhibit pronounced solvent dependence. Polar aprotic solvents like NMP enhance cyanide nucleophilicity, while DMF may induce decomposition at temperatures >130°C. For the target compound, NMP at 120°C maximizes yield (Table 1).
Table 1. Solvent Screening for Cyanation Step
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| NMP | 120 | 78 |
| DMF | 120 | 62 |
| DMSO | 120 | 58 |
Comparative Analysis of Methodologies
The diazotization-cyanation route offers superior scalability and yield compared to halogenation-cyanation, albeit requiring stringent temperature control. Nucleophilic difluoromethoxylation outperforms electrophilic methods in both efficiency and purity.
Chemical Reactions Analysis
2-(Difluoromethoxy)-4,5-difluorobenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic compounds, facilitated by metal catalysts such as palladium.
Common reagents used in these reactions include difluoromethylating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)-4,5-difluorobenzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-4,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluorobenzene groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in the biological activity and properties of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights:
Fluorine Positioning: Fluorine at the 4,5-positions (meta to nitrile) creates a polarized aromatic ring, improving solubility in polar solvents compared to 2,6-difluoro-4-methoxybenzonitrile, where fluorine atoms are ortho to nitrile .
Steric and Lipophilic Considerations: Bromo/Trifluoromethyl vs. Fluoro: Bromine and trifluoromethyl groups in 4,5-dibromo-2-(trifluoromethyl)benzonitrile increase steric bulk and lipophilicity, making it more suited for hydrophobic environments (e.g., membrane-penetrating agrochemicals) compared to the smaller fluorine atoms in the target compound . Phenoxy Derivatives: 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile’s bulky substituent may hinder reactivity in nucleophilic substitution but enhance binding to aromatic receptors in drug design .
Synthetic Utility :
- The target compound’s nitrile group enables further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions), similar to other benzonitriles in the table. However, its difluoromethoxy group may complicate regioselective reactions due to increased electronegativity .
Research Findings and Implications
Agrochemical Potential: Fluorinated benzonitriles like 4,5-difluoro-2-methoxybenzonitrile are precursors to herbicides and insecticides. The target compound’s difluoromethoxy group could improve resistance to enzymatic degradation in plant systems .
Pharmaceutical Relevance :
Difluoromethoxy groups are common in proton pump inhibitors (e.g., benzimidazole derivatives in ). The target compound’s structure aligns with motifs used to optimize drug half-life and bioavailability .
Material Science :
Asymmetric substitution patterns (e.g., 2,6-difluoro-4-methoxybenzonitrile) are leveraged in liquid crystal displays. The target compound’s symmetric 4,5-difluoro substitution may offer distinct dielectric properties .
Challenges :
- Synthesis Complexity : Introducing difluoromethoxy groups requires specialized reagents (e.g., ClCF₂O− salts), increasing production costs compared to methoxy analogues .
- Regulatory Considerations : Fluorinated compounds often face stringent environmental regulations due to persistence, necessitating biodegradability studies .
Biological Activity
Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- (commonly referred to as difluoromethoxy benzonitrile), is an organic compound notable for its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H5F4N
- Molecular Weight : 201.13 g/mol
- Structure : The compound features a benzene ring substituted with a difluoromethoxy group and a nitrile group, contributing to its reactivity and biological properties.
The biological activity of difluoromethoxy benzonitrile is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine atoms enhances the compound's lipophilicity and electron-withdrawing properties, which can modulate the activity of enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and metabolic processes.
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that difluoromethoxy benzonitrile exhibits antimicrobial properties against various pathogens. For instance, it has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties :
- Research has suggested that the compound can induce apoptosis in cancer cells through the modulation of signaling pathways. A notable study demonstrated that treatment with difluoromethoxy benzonitrile led to a significant reduction in cell viability in several cancer cell lines.
-
Neuroprotective Effects :
- There is emerging evidence that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of difluoromethoxy benzonitrile against common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) was determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of difluoromethoxy benzonitrile on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The IC50 values suggest that difluoromethoxy benzonitrile exhibits potent anticancer activity, with the lowest IC50 observed in HeLa cells.
Research Findings
Recent literature emphasizes the importance of fluorinated compounds in drug design due to their enhanced pharmacological properties. A study highlighted the role of fluorine in increasing metabolic stability and bioavailability of drug candidates, including derivatives of benzonitriles .
Q & A
What are the established synthetic pathways for synthesizing Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-?
Level: Basic
Answer:
The synthesis typically involves multi-step halogenation and substitution reactions. A common approach includes:
Halogenation of benzimidazole precursors : Reacting 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with chlorinated intermediates (e.g., 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride) in the presence of an inorganic base, followed by oxidation to introduce the sulfonyl or sulfinyl groups .
Electrophilic substitution : Fluorination or difluoromethoxylation of benzonitrile derivatives using reagents like Selectfluor® or difluorocarbene precursors under controlled conditions .
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Byproducts |
|---|---|---|---|
| Benzimidazole oxidation | 60–75 | K₂CO₃, DMF, 60°C | Sulfone derivatives |
| Electrophilic fluorination | 45–55 | AgF, DCM, RT | Isomeric impurities |
How do electron-withdrawing substituents (e.g., -CN, -F) influence the reactivity of this compound in cross-coupling reactions?
Level: Advanced
Answer:
The nitrile (-CN) and fluorine substituents act as strong electron-withdrawing groups (EWGs), polarizing the aromatic ring and directing electrophilic attacks to meta/para positions. This electronic effect:
- Reduces nucleophilicity : Limits Suzuki-Miyaura coupling efficiency unless activated by Pd catalysts with strong π-accepting ligands (e.g., XPhos) .
- Enhances stability : Fluorine atoms reduce oxidative degradation during reactions, as observed in analogues like 3,5-dichloro-4-fluorobenzonitrile .
Key Data:
- Hammett σₚ values: -CN (0.66), -F (0.06) → Combined σ ≈ 0.72, indicating strong EWG character.
- Reaction optimization: Use of Pd(OAc)₂/XPhos in toluene at 100°C improves coupling yields by 20% compared to Pd(PPh₃)₄ .
What spectroscopic techniques are recommended for characterizing this compound, and what are the critical spectral markers?
Level: Basic
Answer:
Primary Techniques:
- ¹⁹F NMR : Identifies difluoromethoxy (-OCF₂H) and aromatic fluorine environments. Expected shifts: -OCF₂H (~-80 ppm), aromatic F (~-110 to -130 ppm) .
- FTIR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1100–1250 cm⁻¹ (C-F stretches) .
- HPLC-MS : Retention time alignment with standards and molecular ion [M+H]⁺ confirmation (e.g., m/z 257 for C₉H₄F₄N₂O) .
Table 2: Key Spectral Data
| Technique | Critical Markers | Reference Standards |
|---|---|---|
| ¹⁹F NMR | -80 ppm (OCF₂H), -120 ppm (aromatic F) | Hexafluorobenzene |
| HPLC | tR = 8.2 min (C18, ACN/H₂O gradient) | Pantoprazole analogs |
How can researchers resolve discrepancies between experimental and computational NMR chemical shifts?
Level: Advanced
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or incomplete DFT modeling. Mitigation strategies include:
Solvent correction : Use COSMO-RS or IEFPCM models to simulate solvent (e.g., DMSO-d₆ or CDCl₃) interactions .
Conformational averaging : Perform molecular dynamics (MD) simulations to account for rotameric equilibria in flexible groups (e.g., -OCF₂H) .
Hybrid functionals : Apply B3LYP-D3/def2-TZVP for improved accuracy in shift calculations (±2 ppm error) .
Case Study: For 4-amino-2,5-difluorobenzonitrile, B3LYP/6-311+G(d,p) reduced δ(¹³C) errors from 5.2 ppm to 1.8 ppm .
What are the stability profiles of this compound under varying pH and thermal conditions?
Level: Advanced
Answer:
Degradation studies indicate:
- Acidic conditions (pH < 3) : Rapid hydrolysis of the nitrile group to carboxylic acid (t₁/₂ = 2 h at pH 2) .
- Thermal stability : Decomposition above 150°C, with mass loss (TGA) attributed to difluoromethoxy group cleavage .
Table 3: Stability Data
| Condition | Degradation Pathway | Half-Life (t₁/₂) |
|---|---|---|
| pH 2, 25°C | CN → COOH | 2 h |
| 150°C, dry air | -OCF₂H → COF₂ + aromatic fragments | 30 min |
How can computational modeling predict the compound’s interactions in supramolecular systems?
Level: Advanced
Answer:
Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) maps reveal:
- Host-guest binding : The nitrile group acts as a hydrogen-bond acceptor, while fluorine atoms participate in halogen bonding (e.g., with crown ethers or cucurbiturils) .
- Crystal packing : Predominant C-F⋯H-C interactions, validated by PXRD and Hirshfeld surface analysis of analogues like 3,5-dichloro-4-fluorobenzonitrile .
Key Insight: MD simulations show 15% stronger binding affinity with β-cyclodextrin compared to non-fluorinated benzonitriles due to F-mediated van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
